![molecular formula C13H8F3NO3 B14253061 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid CAS No. 189278-29-3](/img/structure/B14253061.png)
2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.
Hydroxylation: The chlorine atom is replaced with a hydroxyl group under high temperature and strong base conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted pyridine derivatives
Applications De Recherche Scientifique
2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific proteins, altering their function and leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and hydroxyl group but lacks the benzoic acid moiety.
2-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group and benzoic acid but lacks the pyridine ring.
Hydroxyphenyl fluorescein: Contains a hydroxyl group and benzoic acid derivative but differs in the overall structure.
Uniqueness
2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid is unique due to the combination of its trifluoromethyl group, pyridine ring, and benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
189278-29-3 |
|---|---|
Formule moléculaire |
C13H8F3NO3 |
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
2-hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-6-2-4-8(17-10)7-3-1-5-9(18)11(7)12(19)20/h1-6,18H,(H,19,20) |
Clé InChI |
RNMRQGVDCUMWMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)C(=O)O)C2=NC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


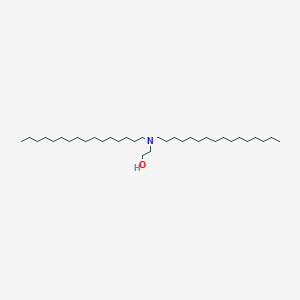
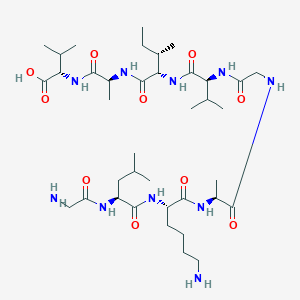
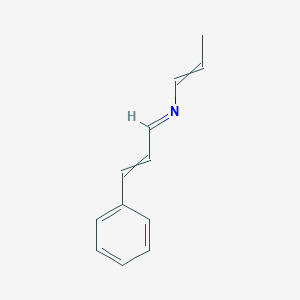
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
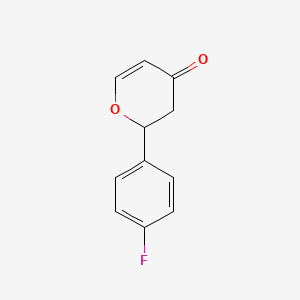

![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)
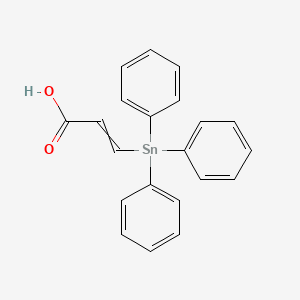
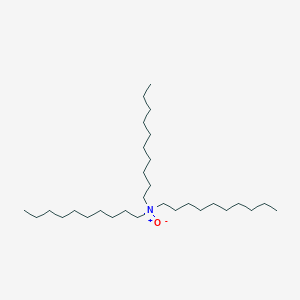
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
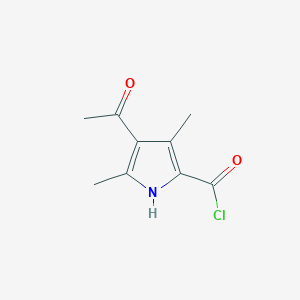
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
